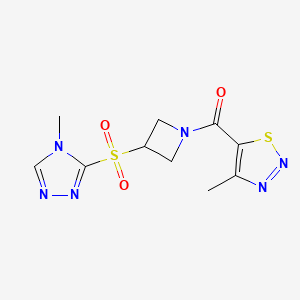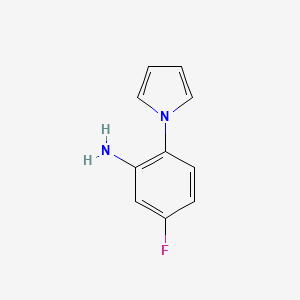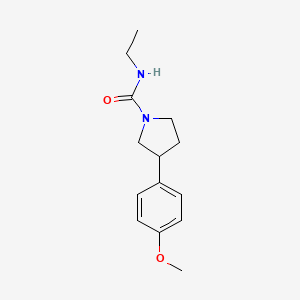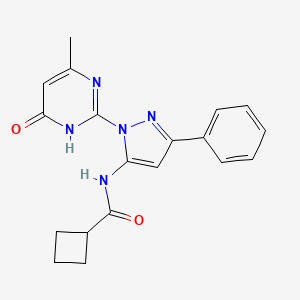
(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as SAO, is a small molecule compound that has been studied for its potential applications in scientific research. SAO is a member of the oxazolidinone family of compounds, which are known for their antimicrobial activity. However, SAO has been found to have a unique mechanism of action that sets it apart from other oxazolidinones. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study conducted by Padmavathi et al. (2008) focused on the synthesis of novel sulfone-linked bis heterocycles, derived from E-styrylsulfonylacetic acid methyl ester, and tested for their antimicrobial activity. Among these compounds, one showed pronounced antimicrobial activity compared to others, indicating its potential as a lead compound for further antimicrobial research Padmavathi, V., Thriveni, P., Sudhakar Reddy, G., & Deepti, D. (2008). European Journal of Medicinal Chemistry, 43(5), 917-924.
Novel Protective Groups and Synthesis Methods
The utility of oxazolidine-2,4-diones and related structures as protective groups or intermediates in organic synthesis has been explored in various studies. For example, Petit et al. (2014) investigated the use of 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) groups for the protection of NH groups in imides, azinones, inosines, cyclic sulfonamides, lactams, and oxazolidinones, showcasing the versatility of these structures in synthetic organic chemistry Petit, E., Bosch, L., Font, J., Mola, L., Costa, A. M., & Vilarrasa, J. (2014). The Journal of Organic Chemistry, 79(18), 8826-8834.
Agricultural Applications
Famoxadone, a derivative of oxazolidine-2,4-dione, has been developed as a new agricultural fungicide with excellent control over various plant pathogens. The development of famoxadone illustrates the application of oxazolidine-2,4-dione derivatives in creating effective solutions for crop protection Sternberg, J. A., Geffken, D., Adams, J., Pöstages, R., Sternberg, C. G., Campbell, C., & Moberg, W. K. (2001). Pest Management Science, 57(2), 143-152.
Biochemical Research
Oxazolidine-2,4-diones have been used as inhibitors in biochemical research, particularly in the study of serine proteases. Santana et al. (2012) synthesized N-acyl and N-sulfonyloxazolidine-2,4-diones and found them to be potent pseudo-irreversible inhibitors of porcine pancreatic elastase, demonstrating the potential of these compounds in the development of new therapeutic agents Santana, A. B., Lucas, S., Gonçalves, L. M. D., Correia, H. F., Cardote, T. A., Guedes, R., Iley, J., & Moreira, R. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 3993-3997.
Eigenschaften
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAIIFRSJUBFFD-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)

![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)


![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2384456.png)
![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)
![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)